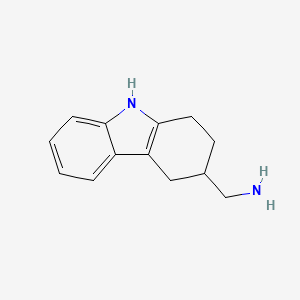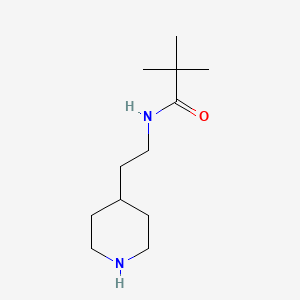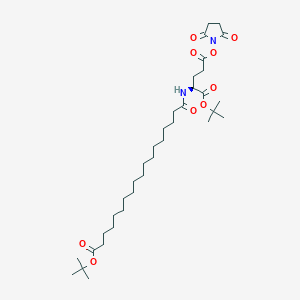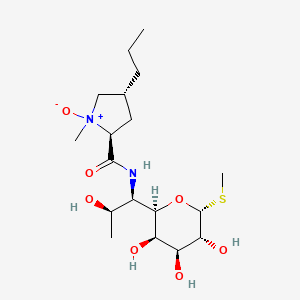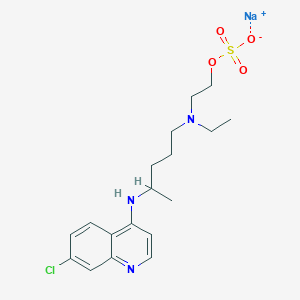
Hydroxychloroquine O-Sulfate Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxychloroquine O-Sulfate Sodium Salt is a derivative of hydroxychloroquine, a well-known antimalarial drug. This compound belongs to the class of 4-aminoquinolines and has been extensively studied for its therapeutic properties.
Vorbereitungsmethoden
The preparation of Hydroxychloroquine O-Sulfate Sodium Salt involves several synthetic routes. One common method starts with the condensation of 4,7-dichloroquinoline with a hydroxychloroquine side chain under the action of a catalyst. This reaction yields hydroxychloroquine, which is then reacted with sulfuric acid to produce hydroxychloroquine sulfate . The final step involves converting hydroxychloroquine sulfate to its sodium salt form by reacting it with sodium hydroxide.
Industrial production methods focus on optimizing yield and purity. The process typically involves high-pressure liquid chromatography (HPLC) to ensure the final product meets the required standards .
Analyse Chemischer Reaktionen
Hydroxychloroquine O-Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Hydroxychloroquine O-Sulfate Sodium Salt has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Hydroxychloroquine O-Sulfate Sodium Salt involves several pathways:
Lysosomal Activity: It interferes with lysosomal activity and autophagy, leading to the accumulation of the drug in lysosomes and inhibition of autophagy.
Membrane Stability: It interacts with cell membranes, altering their stability and affecting various signaling pathways.
Cytokine Production: It inhibits the production of cytokines, such as IL-1, IL-2, IL-6, IL-18, TNF-α, and IFN-γ, by inhibiting the activation of toll-like receptors involved in innate immunity and autoimmune diseases.
Vergleich Mit ähnlichen Verbindungen
Hydroxychloroquine O-Sulfate Sodium Salt is similar to other 4-aminoquinoline compounds, such as:
Chloroquine: Another antimalarial drug with similar chemical structure and mechanism of action.
Quinacrine: A derivative with less severe side effects compared to hydroxychloroquine.
The uniqueness of this compound lies in its specific sulfate and sodium salt form, which enhances its solubility and stability for various research applications .
Eigenschaften
Molekularformel |
C18H25ClN3NaO4S |
|---|---|
Molekulargewicht |
437.9 g/mol |
IUPAC-Name |
sodium;2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethyl sulfate |
InChI |
InChI=1S/C18H26ClN3O4S.Na/c1-3-22(11-12-26-27(23,24)25)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;/h6-9,13-14H,3-5,10-12H2,1-2H3,(H,20,21)(H,23,24,25);/q;+1/p-1 |
InChI-Schlüssel |
DXNDPIWJQPZOPR-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCOS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




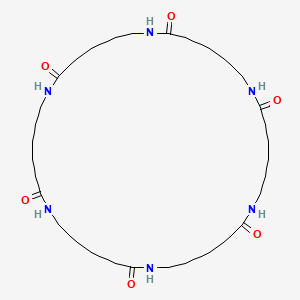
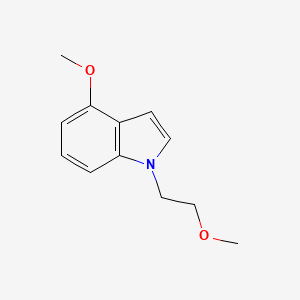
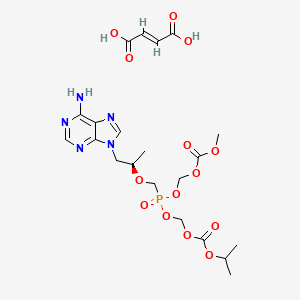
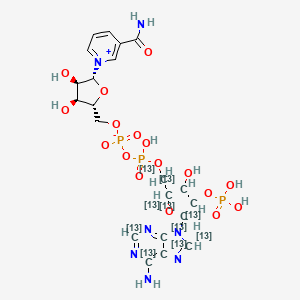

![7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid](/img/structure/B13846162.png)

